molecular formula C9H12O B088185 2,4-Dimethylbenzyl alcohol CAS No. 16308-92-2

2,4-Dimethylbenzyl alcohol

Cat. No.: B088185
CAS No.: 16308-92-2
M. Wt: 136.19 g/mol
InChI Key: QUIMJTKRVOBTQN-UHFFFAOYSA-N
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Description

2,4-Dimethylbenzyl alcohol, also known as (2,4-Dimethylphenyl)methanol, is an organic compound with the molecular formula C9H12O. It is a colorless liquid with a distinctive aromatic odor. This compound is a derivative of benzyl alcohol, where two methyl groups are substituted at the 2 and 4 positions of the benzene ring .

Scientific Research Applications

2,4-Dimethylbenzyl alcohol has various applications in scientific research:

Safety and Hazards

2,4-Dimethylbenzyl alcohol may cause eye and skin irritation. It may be harmful if absorbed through the skin or if swallowed . It is recommended to use with adequate ventilation and avoid contact with eyes, skin, and clothing .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4-Dimethylbenzyl alcohol can be synthesized through several methods. One common method involves the reduction of 2,4-dimethylbenzaldehyde using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in anhydrous conditions and under inert atmosphere to prevent oxidation .

Industrial Production Methods: In industrial settings, this compound is produced through catalytic hydrogenation of 2,4-dimethylbenzaldehyde. This process involves the use of a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products Formed:

Mechanism of Action

The mechanism of action of 2,4-Dimethylbenzyl alcohol involves its interaction with various molecular targets. In biological systems, it can act as an antimicrobial agent by disrupting the cell membrane integrity of microorganisms, leading to cell lysis. The compound’s hydroxyl group can form hydrogen bonds with proteins, affecting their structure and function .

Comparison with Similar Compounds

    Benzyl Alcohol: Similar structure but lacks the methyl groups at the 2 and 4 positions.

    2,4-Dimethylphenol: Similar methyl substitution pattern but with a hydroxyl group directly attached to the benzene ring instead of a methanol group.

    2,4-Dimethylbenzaldehyde: The aldehyde derivative of 2,4-Dimethylbenzyl alcohol.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties compared to its analogs. The presence of methyl groups at the 2 and 4 positions enhances its hydrophobicity and affects its reactivity in various chemical reactions .

Properties

IUPAC Name

(2,4-dimethylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O/c1-7-3-4-9(6-10)8(2)5-7/h3-5,10H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUIMJTKRVOBTQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90167510
Record name 2,4-Dimethylbenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90167510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16308-92-2
Record name 2,4-Dimethylbenzyl alcohol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16308-92-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dimethylbenzyl alcohol
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Dimethylbenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90167510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-dimethylbenzyl alcohol
Source European Chemicals Agency (ECHA)
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Synthesis routes and methods

Procedure details

A solution of 2,4-dimethylbenzoic acid (10 g; 66.6 mmol) in dry tetrahydrofuran (250 ml) was cooled to 0° C. and treated with a solution of diborane in tetrahydrofuran (135 ml of a 1.0M solution). The reaction mixture was stirred overnight before quenching with 1N HCl and extraction of the product into ethyl acetate. The organic phase was dried (MgSO4) and freed of solvent. The crude product was filtered through a plug of silica, eluting with 10% ethyl acetate in hexane, to obtain 8.62 g (95%) of the alcohol as a clear oil. 1H NMR (CDCl3): δ2.30, 2.32 (s, 6H total); 4.63 (d, 2H); 6.99 (m, 2H); 7.23 (d, 1H). IR (neat): 3338, 2921, 1504, 1453, 1378, 1240, 1039, 1005, 820 cm-1.
Quantity
10 g
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250 mL
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0 (± 1) mol
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reactant
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[Compound]
Name
solution
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0 (± 1) mol
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reactant
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0 (± 1) mol
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Yield
95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 2,4-dimethylbenzyl alcohol in the metabolism of 1,2,4-trimethylbenzene?

A1: this compound represents a significant metabolite in the metabolic breakdown of 1,2,4-trimethylbenzene in rats. The study demonstrates that following oral administration of 1,2,4-trimethylbenzene, a significant portion is metabolized into this compound. Specifically, 12.7% of the administered dose was recovered as this compound, primarily in the form of sulfate and glucuronide conjugates. [] This highlights the importance of this metabolic pathway in the elimination of 1,2,4-trimethylbenzene from the body.

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